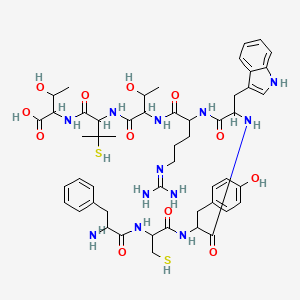
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH is a synthetic peptide composed of various amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS, which involves the use of automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for the synthesis of long peptides. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
The major products formed from these reactions include peptides with modified structures, such as those with disulfide bonds or substituted amino acids, which can alter the peptide’s biological activity and stability .
Aplicaciones Científicas De Investigación
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Mecanismo De Acción
The mechanism of action of H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and biological processes .
Comparación Con Compuestos Similares
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: can be compared with other similar peptides, such as:
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Orn-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with ornithine instead of arginine.
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with lysine instead of arginine.
H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-His-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with histidine instead of arginine.
These comparisons highlight the uniqueness of This compound in terms of its specific amino acid sequence and potential biological activities.
Propiedades
Fórmula molecular |
C51H70N12O12S2 |
|---|---|
Peso molecular |
1107.3 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55) |
Clave InChI |
CENQCEJVMTZQSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


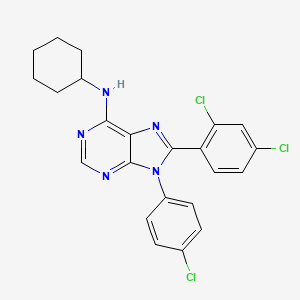
![1,13-Dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxamide](/img/structure/B10792379.png)
![1,10,13-Trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxamide](/img/structure/B10792382.png)
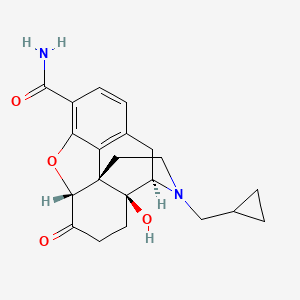
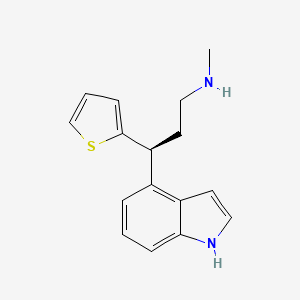
![(1S,5R,13S,14S,17R)-14-hydroxy-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18),15-tetraene-10-carboxamide](/img/structure/B10792402.png)
![(1S,9R,10S)-17-(cyclobutylmethyl)-10-hydroxy-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene-4-carboxamide](/img/structure/B10792407.png)
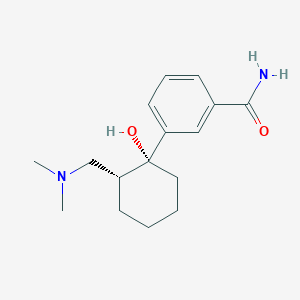
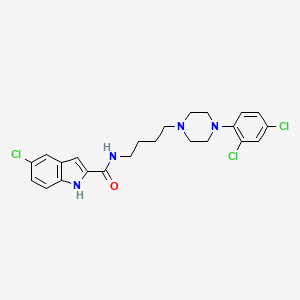
![(1S,5R,13S,17S)-4-(cyclopropylmethyl)-17-hydroxy-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792423.png)
![(3S)-(+)-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792432.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-cyclopropyl-8-fluorochromane-5-carboxamide](/img/structure/B10792436.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide](/img/structure/B10792441.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N,N-dimethylchromane-5-carboxamide](/img/structure/B10792444.png)
